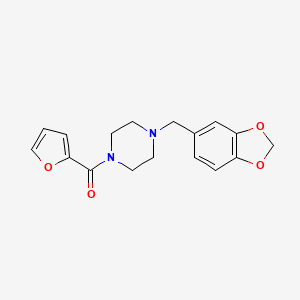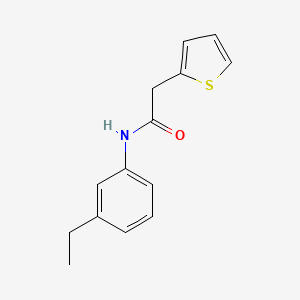
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine, also known as safinamide, is a drug that has shown potential for the treatment of Parkinson's disease. It belongs to the class of monoamine oxidase B (MAO-B) inhibitors, which work by increasing the levels of dopamine in the brain.
Mécanisme D'action
Safinamide works by inhibiting the activity of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine increases the levels of dopamine, which helps to improve motor function in patients with Parkinson's disease. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have other mechanisms of action, including the modulation of glutamate release and the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Safinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, as well as to reduce oxidative stress and inflammation. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to improve mitochondrial function, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Safinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in the treatment of Parkinson's disease. However, there are also limitations to its use in lab experiments. For example, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine may have off-target effects that could complicate data interpretation, and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the exploration of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine's potential use in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, further studies are needed to better understand the mechanisms of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine and to identify potential biomarkers that could be used to monitor its effects in patients.
Méthodes De Synthèse
Safinamide can be synthesized using a multi-step process that involves the reaction of 4-(2-furoyl)piperazine with 1-(1,3-benzodioxol-5-ylmethyl)amine. The reaction is catalyzed by a base and occurs under an inert atmosphere. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Safinamide has been extensively studied for its potential use in the treatment of Parkinson's disease. It has been shown to improve motor function and reduce the duration of "off" time in patients with fluctuating symptoms. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have neuroprotective effects, which may slow the progression of the disease.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-2-1-9-21-15)19-7-5-18(6-8-19)11-13-3-4-14-16(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFDAMIJDOTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5740311.png)

![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)